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Poly(vinyl formal)

Polymer Processing Thermal Analysis Materials Science

Researchers seeking a wire coating with Class B (130°C) heat resistance and exceptional dielectric strength often struggle to find a polymer that balances thermal stability, mechanical toughness, and solvent compatibility. Poly(vinyl formal) (PVF) solves this with tunable formalization, delivering a high-softening-point, amorphous resin that crosslinks with phenolic resins at ~175°C to form abrasion-resistant insulating films. - Dielectric constant (ε′) of 165 & loss tangent (tan δ) of 0.2 at 50 Hz (4 wt% MWCNTs foam). - 115% increase in Vicat softening temperature when blended at 40 wt% with poly(propylene carbonate). - Proven in magnet wire enamels, high-strength biodegradable blends, and flexible capacitor dielectrics.

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 26876-25-5
Cat. No. B1194009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(vinyl formal)
CAS26876-25-5
SynonymsCellolite
Merocel
polyvinyl alcohol formaldehyde foam
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESC=CO.C=O
InChIInChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2-3H,1H2;1H2
InChIKeyHIDUXZXZQUHSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(vinyl formal): High-Performance Thermoplastic Overview


Poly(vinyl formal) (PVF) is a thermoplastic polymer derived from the condensation of poly(vinyl alcohol) (PVA) with formaldehyde, resulting in a polymer containing six-membered formal rings and residual hydroxyl and acetate groups . The degree of formalization is a critical parameter that governs the polymer's glass transition temperature, solubility, and mechanical strength, allowing its properties to be precisely tailored for specific industrial applications . PVF is an amorphous, colorless, flexible, and tough solid, known for its high softening point, exceptional dielectric strength, and resistance to moisture, oils, and various solvents [1][2]. Its principal industrial use is as a high-performance insulating enamel for magnet wire in electric motors and transformers .

Poly(vinyl formal): Why PVA and PVB Substitution Fails


Poly(vinyl formal) cannot be generically substituted with its precursor, poly(vinyl alcohol) (PVA), or with other poly(vinyl acetal) resins such as poly(vinyl butyral) (PVB), due to significant, quantifiable differences in key material properties that directly impact industrial utility. The formalization of PVA fundamentally alters the polymer's thermal and mechanical behavior: PVF exhibits a higher glass transition temperature and a much lower melting point than pristine PVA, enabling melt processing at temperatures where PVA would decompose [1]. Furthermore, as the formal content increases within the PVF copolymer, there is a progressive increase in softening point, impact strength, and hardness, demonstrating that the material's performance is not a fixed value but is tunable, yet critically dependent on the specific degree of acetalization . In contrast, poly(vinyl butyral) (PVB) is generally softer, with a lower softening point and tensile strength than PVF, making it unsuitable for applications requiring high rigidity and thermal stability . Therefore, substituting a different acetal or unmodified PVA will not replicate the specific balance of thermal stability, mechanical toughness, and solubility that defines the performance envelope of a properly specified poly(vinyl formal) resin.

Poly(vinyl formal): Head-to-Head Performance Evidence


Thermal Stability and Melt-Processing vs. PVA

Poly(vinyl formal) demonstrates a fundamentally different thermal profile compared to its precursor, poly(vinyl alcohol) (PVA). PVF exhibits a high decomposition temperature and glass transition temperature, coupled with a low melting point, which enables melt processing at temperatures much lower than the decomposition point of pristine PVA [1]. This is a critical differentiation for manufacturing processes requiring thermal forming.

Polymer Processing Thermal Analysis Materials Science

Mechanical Reinforcement of PPC Blends

When blended with poly(propylene carbonate) (PPC), poly(vinyl formal) (PVF) acts as a highly effective reinforcing agent, leading to a substantial increase in tensile strength compared to neat PPC [1]. This demonstrates PVF's superior load-bearing capacity and its utility in enhancing the mechanical properties of softer or less robust polymers.

Polymer Blends Mechanical Properties Biodegradable Polymers

Class B Thermal Endurance for Wire Enamels

Standard poly(vinyl formal) wire enamels are typically limited to a heat resistance level of 105-120 °C (E-level), which restricts their application. However, a specific patent demonstrates that a formulated poly(vinyl formal) insulating varnish can achieve Class B heat resistance (130 °C), representing a significant and quantifiable upgrade in thermal endurance [1].

Wire Enamels Electrical Insulation Thermal Endurance Patent Literature

High Dielectric Constant in Nanocomposite Foams

Poly(vinyl formal) (PVF) foam, when doped with multi-walled carbon nanotubes (MWCNTs), exhibits a remarkably high dielectric constant (ε′) while maintaining a low dielectric loss tangent (tan δ), making it a strong candidate for advanced dielectric capacitor materials [1].

Dielectric Materials Nanocomposites Capacitors Foams

Hardness and Softening Point vs. PVB

A fundamental property distinction exists between the two most common poly(vinyl acetal) resins. Poly(vinyl formal) is documented as being generally harder and possessing a higher softening point than poly(vinyl butyral) (PVB) . This difference is intrinsic to the chemical structure of the two polymers and dictates their primary industrial applications.

Polymer Hardness Softening Point Comparative Properties

Degree of Formalization and Mechanical Properties

The mechanical properties of poly(vinyl formal) are not static but are directly and quantitatively linked to its degree of formalization. As the formal content increases, there is a progressive increase in the polymer's softening point, impact strength, and hardness .

Structure-Property Relationship Polymer Synthesis Mechanical Testing

Poly(vinyl formal): Validated Application Scenarios


Magnet Wire Enamel for Motors and Transformers

This is the principal and most well-established application for poly(vinyl formal). For this purpose, specific grades of PVF with low hydroxyl content (5-6%) and low acetate content (10-13%) are used in admixture with a resol phenolic resin and cured at high temperatures (~175°C) to form a tough, abrasion-resistant, and heat-resistant insulating coating . The ability to formulate PVF to achieve a Class B (130°C) heat resistance, as demonstrated in patent literature, extends its applicability to more thermally demanding electrical components [1]. The selection of PVF for this application is validated by its higher hardness and softening point compared to PVB , ensuring the coating maintains its integrity under mechanical and thermal stress.

Reinforcing Agent for Biodegradable Blends

Poly(vinyl formal) serves as an effective high-strength modifier for softer, biodegradable polymers like poly(propylene carbonate) (PPC). The addition of PVF significantly increases the tensile strength and the Vicat softening temperature of the blend [2]. For instance, adding 40 wt% PVF increases the Vicat softening temperature by 115% [2]. This enables the creation of more robust, heat-resistant, and yet biodegradable materials suitable for packaging and other applications where neat PPC would be too weak or thermally unstable. This scenario is directly supported by the quantitative mechanical and thermal data from the PPC/PVF blend study [2].

Flexible Dielectric Materials for Capacitors

When formulated into a foam and doped with multi-walled carbon nanotubes (MWCNTs), poly(vinyl formal) can be engineered into a flexible, lightweight nanocomposite with exceptional dielectric properties. As demonstrated, a 4 wt% PVF/MWCNTs foam exhibits a high dielectric constant (ε′) of 165 and a low loss tangent (tan δ) of 0.2 at 50 °C and 50 Hz [3]. This specific combination of high dielectric constant and low loss is critical for efficient energy storage in capacitors. This application scenario is directly derived from the dielectric performance evidence presented [3].

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